1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one is a chemical compound known for its applications as a photostabilizer. It is commonly used in polymers and coatings to reduce the degradation and discoloration caused by ultraviolet light exposure .
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one typically involves multiple steps of organic synthesis. One common method includes the reaction of benzotriazole with hexanone under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one exerts its effects involves the absorption of ultraviolet light and the subsequent dissipation of the absorbed energy as heat. This prevents the UV light from breaking down the chemical bonds in the materials it is protecting . The molecular targets include the chromophores in the polymers and coatings, which are susceptible to UV-induced degradation.
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)hexan-1-one can be compared with other benzotriazole derivatives such as:
1-Hydroxybenzotriazole: Known for its use in peptide synthesis as a coupling reagent.
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Commonly used in peptide synthesis for its high reactivity and low racemization.
The uniqueness of this compound lies in its specific application as a photostabilizer, which is not a primary function of the other benzotriazole derivatives mentioned.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-9-12(16)15-11-8-6-5-7-10(11)13-14-15/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGRODQXAQKKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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